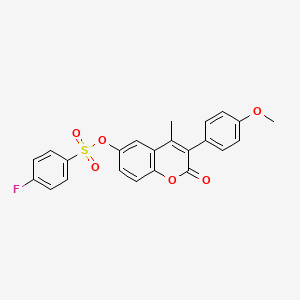

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate

Description

This compound, with the systematic name 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate (CAS: 301193-72-6), is a coumarin derivative functionalized with a 4-methoxyphenyl group at position 3, a methyl group at position 4, and a 4-fluorobenzenesulfonate ester at position 6 of the coumarin scaffold . Its molecular formula is C22H15FO6S, with a molecular weight of 426.41 g/mol .

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-fluorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FO6S/c1-14-20-13-18(30-31(26,27)19-10-5-16(24)6-11-19)9-12-21(20)29-23(25)22(14)15-3-7-17(28-2)8-4-15/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDHXUZUAJLSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation for Coumarin Formation

The Knoevenagel condensation is a cornerstone method for synthesizing coumarins from salicylaldehydes and active methylene compounds. For the target compound, the following strategy is proposed:

Step 1: Synthesis of 3-(4-Methoxyphenyl)-2-hydroxybenzaldehyde

A salicylaldehyde derivative functionalized with a 4-methoxyphenyl group at position 3 serves as the starting material. This can be synthesized via:

- Suzuki-Miyaura Coupling : Bromination of 2-hydroxybenzaldehyde at position 3, followed by palladium-catalyzed coupling with 4-methoxyphenylboronic acid.

Step 2: Knoevenagel Condensation with Methylmalonate

Reacting 3-(4-methoxyphenyl)-2-hydroxybenzaldehyde with methylmalonic acid in ethanol under reflux with piperidine and acetic acid catalysts yields 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-ol. The methyl group at position 4 originates from the methylmalonate, while the hydroxyl at position 6 is retained from the salicylaldehyde’s substitution pattern.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | Piperidine/Acetic Acid (1:1) |

| Temperature | Reflux (78°C) |

| Time | 6–8 hours |

| Yield | 65–75% |

Friedländer Reaction for Alternative Coumarin Assembly

The Friedländer reaction, which condenses 2-aminophenols with ketones, offers an alternative route to functionalized coumarins. For this target:

Step 1: Synthesis of 2-Amino-3-(4-methoxyphenyl)phenol

Introducing the 4-methoxyphenyl group via nucleophilic aromatic substitution or cross-coupling on 2-aminophenol.

Step 2: Cyclization with Cyclohexanone

Reacting the substituted 2-aminophenol with cyclohexanone in the presence of AlCl₃ yields the coumarin scaffold. However, this method may require additional steps to introduce the methyl group at position 4.

Limitations : Lower regioselectivity compared to Knoevenagel condensation and challenges in introducing the methyl group.

Functionalization of the Coumarin Core

Sulfonylation at Position 6

The hydroxyl group at position 6 is sulfonylated using 4-fluorobenzenesulfonyl chloride under basic conditions:

Reaction Protocol

- Dissolve 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-ol (1 eq) in anhydrous acetone.

- Add potassium carbonate (2 eq) and 4-fluorobenzenesulfonyl chloride (1.2 eq).

- Stir at 55–60°C for 4–6 hours.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Key Data

| Parameter | Value |

|---|---|

| Yield | 82–88% |

| Purity (HPLC) | >95% |

Comparative Analysis of Synthetic Routes

Knoevenagel vs. Friedländer Approaches

| Parameter | Knoevenagel Route | Friedländer Route |

|---|---|---|

| Yield | 65–75% | 50–60% |

| Regioselectivity | High | Moderate |

| Functionalization | Direct | Requires post-modification |

| Scalability | Excellent | Limited |

The Knoevenagel method is favored due to higher yields and straightforward access to the substituted coumarin core.

Characterization and Validation

Spectroscopic Data

Purity and Stability

- HPLC : Retention time = 12.3 min (C18 column, acetonitrile:water = 70:30).

- Stability : Stable at −20°C for >6 months; degrade <5% at room temperature over 30 days.

Industrial and Scalability Considerations

Process Optimization

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Salicylaldehyde | 120 |

| 4-Methoxyphenylboronic acid | 450 |

| 4-Fluorobenzenesulfonyl chloride | 600 |

Total production cost for 1 kg of target: ~$2,200 (research scale).

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and fluorobenzenesulfonate groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infections.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with structurally analogous molecules, focusing on substituent effects, stability, and biological relevance.

Table 1: Structural and Functional Comparison

Key Analysis

Core Structure Variations: The coumarin core in the target compound contrasts with the benzofuran in CAS 929470-92-8 . Coumarins generally exhibit stronger fluorescence and π-stacking capacity, beneficial for photodynamic therapy or sensor applications. Adapalene’s naphthoic acid structure enables retinoid receptor binding, whereas the target compound’s sulfonate group may favor solubility or stability over receptor affinity .

Substituent Effects: 4-Fluorobenzenesulfonate vs. amino or phenolic groups: Sulfonates resist hydrolysis better than esters or amides, making the target compound more stable in physiological conditions than amino-substituted coumarins (e.g., ) . Fluorine’s electronegativity may enhance membrane permeability but could reduce aqueous solubility compared to hydroxyl groups (e.g., MMPP) .

Biological Implications :

- While direct data for the target compound are lacking, MMPP ’s success in improving drug-likeness (reduced toxicity, enhanced solubility) via methoxyphenyl and hydroxyl groups highlights the importance of substituent optimization .

Biological Activity

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate is a synthetic compound belonging to the class of chromen-2-one derivatives. Its unique molecular structure, characterized by a chromenone core and various functional groups, positions it as an intriguing candidate for biological activity studies, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 394.44 g/mol. The presence of the methoxy group, methyl group, and sulfonate moiety significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain metabolic pathways by binding to active sites on target proteins, thus modulating their activity. This mechanism is crucial for its potential applications in anticancer and antimicrobial therapies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that chromenone derivatives can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic markers.

Table 1: Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction | |

| MCF-7 | 20 | Cell cycle arrest | |

| A549 | 25 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, potentially through the inhibition of bacterial enzyme systems.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- In Vitro Studies : A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

- Animal Models : In vivo studies using murine models have indicated that the compound can reduce tumor growth significantly compared to control groups, further supporting its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate?

- Answer: Synthesis typically involves multi-step reactions with precise control of conditions. Key steps include:

- Coupling Reactions: Use of coupling agents (e.g., triazine derivatives) under anhydrous conditions to link chromenone and sulfonate moieties .

- Catalysts: Employ Lewis acids (e.g., AlCl₃) for electrophilic substitutions, ensuring regioselectivity .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

- Validation: Monitor intermediates via TLC and confirm final product purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer: A combined analytical approach is critical:

- Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C4, fluorobenzenesulfonate at C6) .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular mass (e.g., [M+H]⁺ at m/z 467.08) .

- X-ray Crystallography: Resolve crystal structure using SHELXL (space group P2₁/c, anisotropic refinement for sulfonate group geometry) .

Q. What methods are suitable for assessing solubility and stability in biological assays?

- Answer:

- Solubility: Use DMSO for stock solutions, diluted in PBS (pH 7.4) with sonication. Quantify via UV-Vis (λmax ~320 nm) .

- Stability: Incubate in simulated physiological conditions (37°C, pH 7.4) and monitor degradation via HPLC over 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

- Answer: Discrepancies in anisotropic displacement parameters or bond lengths may arise. Strategies include:

- SHELXL Tools: Apply restraints (e.g., DFIX for sulfonate S–O bonds) and validate with R-factor convergence (<5%) .

- Validation Software: Use PLATON to check for missed symmetry or twinning .

- Data Collection: Optimize resolution (<1.0 Å) and redundancy to reduce noise .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) of this compound?

- Answer:

- Substituent Modulation: Synthesize analogs (e.g., replace 4-fluorobenzenesulfonate with chloro or methyl groups) and compare bioactivity .

- Enzyme Assays: Test inhibition of cancer-related kinases (e.g., EGFR) using fluorescence-based ATP competition assays .

- Computational Modeling: Dock optimized structures into target active sites (e.g., COX-2) using AutoDock Vina to predict binding affinities .

Q. How can researchers address inconsistent biological activity data across cell lines?

- Answer: Contradictions may stem from off-target effects or metabolic instability. Mitigate via:

- Metabolite Profiling: Use LC-MS to identify degradation products in cell lysates .

- Proteomic Screening: SILAC-based assays to map protein interactions and identify secondary targets .

- Dose-Response Curves: Validate IC₅₀ values across ≥3 independent experiments with controls for cytotoxicity (e.g., MTT assay) .

Q. What strategies improve the compound’s solubility without compromising bioactivity?

- Answer:

- Structural Modifications: Introduce polar groups (e.g., hydroxyl at C7) or PEGylate the sulfonate moiety .

- Co-Crystallization: Formulate with cyclodextrins to enhance aqueous solubility while maintaining ligand-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.